N4-Benzoyl-2'-deoxycytidine
Overview
Description
Molecular Structure Analysis
The empirical formula of N4-Benzoyl-2’-Deoxycytidine is C16H17N3O5 . Its molecular weight is 331.32 . The IUPAC name is N-(1-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide .Physical And Chemical Properties Analysis
N4-Benzoyl-2’-Deoxycytidine is a solid substance . It has a melting point of 215-220°C .Scientific Research Applications
Anticancer Research
N4-Benzoyl-2’-deoxycytidine: is utilized in the synthesis of nucleosides and nucleotides with potential anticancer activity . It serves as a building block in the creation of analogs that can interfere with DNA replication in cancer cells, offering a pathway to develop novel chemotherapeutic agents.
Oligonucleotide Synthesis
This compound is also employed in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications, including as primers for PCR amplification, probes for detecting specific sequences, or as antisense molecules for gene silencing.
Molecular Interaction Studies
N4-Benzoyl-2’-deoxycytidine: has been used to study the molecular interactions between sugar residues and the phosphate groups of nucleic acids . This research is crucial for understanding the structural and functional aspects of DNA and RNA.
Fluorescent Labeling
As a fluorescent nucleoside, it is used to label nucleic acids, allowing researchers to track and visualize DNA or RNA molecules under a microscope or through other fluorescence-based detection methods .
Viral Research
The compound has found applications in antiviral studies. It can be incorporated into viral DNA, potentially leading to the development of new antiviral drugs that target the replication process of viruses .
Biochemical Studies
N4-Benzoyl-2’-deoxycytidine: is a synthetic intermediate and building block used in various biochemical studies . It can be used to modify biochemical pathways or to understand the role of cytidine in biological systems.
Safety and Hazards
Mechanism of Action
Target of Action
N4-Benzoyl-2’-deoxycytidine is a synthetic nucleoside analog of the natural nucleoside deoxycytidine (dC) . Its primary target is DNA polymerase , an enzyme that plays a crucial role in DNA replication .
Mode of Action
As a competitive inhibitor of DNA polymerase, N4-Benzoyl-2’-deoxycytidine interacts with its target by mimicking the natural substrate, deoxycytidine . This interaction results in the inhibition of DNA replication, thereby affecting the proliferation of cells .
Biochemical Pathways
The primary biochemical pathway affected by N4-Benzoyl-2’-deoxycytidine is the DNA replication pathway . By inhibiting DNA polymerase, the compound disrupts the normal replication process, leading to downstream effects such as cell cycle arrest and potentially cell death .
Result of Action
The molecular and cellular effects of N4-Benzoyl-2’-deoxycytidine’s action primarily involve the inhibition of DNA replication . This can lead to a halt in cell proliferation, making the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer .
properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSJHJFNKMUKCN-OUCADQQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Benzoyl-2'-deoxycytidine | |
CAS RN |
4836-13-9 | |
Record name | N4-Benzoyl-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4836-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzoyl-2'-deoxycytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of N4-benzoyl-2′-deoxycytidine in oligonucleotide synthesis?
A1: N4-benzoyl-2′-deoxycytidine serves as a protected building block in oligonucleotide synthesis. [] It can be converted into its corresponding phosphoramidite derivative, which facilitates the stepwise addition of nucleotides during solid-phase synthesis. [] Specifically, the research highlights the use of 5′-O-(1-methoxy-1-methylethyl)-protected 3′-(2-cyanoethyl-N,N-diisopropyl-phosphoramidite) of N4-benzoyl-2′-deoxycytidine in the synthesis of a pentameric oligonucleotide. []
Q2: How does N4-benzoyl-2′-deoxycytidine contribute to metagenomic studies?
A2: N4-benzoyl-2′-deoxycytidine plays a crucial role in a high-throughput screening method for identifying amidohydrolase enzymes from metagenomic libraries. [] Researchers utilized N4-benzoyl-2′-deoxycytidine as the sole uridine source for an engineered Escherichia coli strain (DH10B ∆pyrFEC) auxotrophic for uridine. [] This approach allows for the selection of microorganisms expressing amidohydrolases capable of cleaving the benzoyl group from N4-benzoyl-2′-deoxycytidine, enabling the bacteria to grow and be identified. []
Q3: What stereochemical insights were gained from studying N4-benzoyl-2′-deoxycytidine derivatives?
A3: Investigations into the stereochemistry of N4-benzoyl-2′-deoxycytidine 3′-O-(Se-methyl methanephosphonoselenolate) provided important information about nucleophilic substitution reactions at phosphorus centers. [] X-ray crystallography revealed that DBU/LiCl-assisted condensation reactions with this derivative proceed with net inversion of configuration at the phosphorus atom. [] This finding rectified earlier assumptions and highlighted the importance of careful stereochemical analysis in oligonucleotide synthesis. []
Q4: Can you elaborate on the use of modified cyclodextrins in oligonucleotide synthesis, particularly involving N4-benzoyl-2′-deoxycytidine?
A4: Researchers explored the use of acetylated and methylated β-cyclodextrins as soluble supports for oligonucleotide synthesis. [] They attached a 5′-O-protected 3′-O-(hex-5-ynoyl)thymidine molecule to these modified cyclodextrins. [] Subsequently, they demonstrated the practicality of these supports by synthesizing a 3′-TTT-5′ trimer using commercially available 5′-O-(4,4′-dimethoxytrityl)thymidine 3′-phosphoramidite. [] While the research doesn't directly demonstrate the use of N4-benzoyl-2′-deoxycytidine with these modified cyclodextrin supports, it lays the groundwork for potentially using them with various nucleoside phosphoramidites, including those derived from N4-benzoyl-2′-deoxycytidine, in future oligonucleotide synthesis endeavors.
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